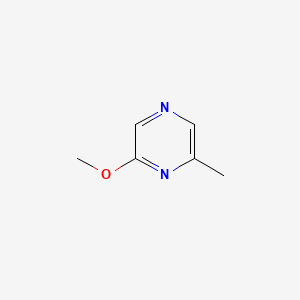

2-Methoxy-6-methylpyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-3-7-4-6(8-5)9-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDVJLOKNIAHPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878916 | |

| Record name | PYRAZINE, 2-METHOXY-6-METHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

170.00 to 171.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methoxy-6-methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040143 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2882-21-5 | |

| Record name | 2-Methoxy-6-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2882-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-6-methylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002882215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-methoxy-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | PYRAZINE, 2-METHOXY-6-METHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-6-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-6-METHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18565KT6V3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methoxy-6-methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040143 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Methoxy-6-methylpyrazine chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-6-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 2882-21-5) is a substituted pyrazine derivative recognized for its potent sensory characteristics and its utility as a versatile chemical intermediate.[1][2] This guide provides a comprehensive technical overview of its core chemical properties, synthesis, spectroscopic profile, and applications. We delve into the causality behind established analytical and synthetic protocols, offering field-proven insights for professionals in research and development. This document is structured to serve as a foundational resource, grounded in authoritative references to ensure scientific integrity.

Chemical Identity and Molecular Structure

This compound is an aromatic heterocyclic compound.[1] The structure features a pyrazine ring, which is a six-membered aromatic system containing two nitrogen atoms at positions 1 and 4.[1] A methoxy group (-OCH₃) is substituted at the C-2 position, and a methyl group (-CH₃) is at the C-6 position.[1] This specific substitution pattern is critical to its distinct chemical behavior and sensory profile.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [3] |

| CAS Number | 2882-21-5 | [3][4] |

| Molecular Formula | C₆H₈N₂O | [3][4] |

| Molecular Weight | 124.14 g/mol | [3][4] |

| Canonical SMILES | CC1=CN=CC(=N1)OC | [3] |

| InChI Key | MYDVJLOKNIAHPH-UHFFFAOYSA-N | [3][4] |

| Synonyms | 2-Methyl-6-methoxypyrazine, 5-Methoxy-3-methylpyrazine |[1][3] |

Physicochemical Properties

The physical properties of this compound dictate its handling, application, and environmental fate. It typically presents as a colorless to pale yellow liquid.[1] Its characteristic nutty and roasted aroma is a defining feature, making it highly valuable in the flavor industry.[1][5]

Table 2: Summary of Physicochemical Data

| Property | Value | Conditions | Source(s) |

|---|---|---|---|

| Boiling Point | 170-171 °C | at 760 mmHg | [3][6] |

| 48-50 °C | at 15 Torr | [7][8] | |

| Density | 1.068 g/cm³ (Predicted) | 25 °C | [7] |

| Refractive Index | 1.505-1.510 | 20 °C | [9] |

| Vapor Pressure | 1.93 mmHg | 25 °C | [6][8] |

| Flash Point | 62.22 °C | Tag Closed Cup | [6] |

| Water Solubility | 7665 mg/L (Estimated) | 25 °C | [8] |

| LogP | 1.29 | [3] | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor Profile | Roasted hazelnut, almond, peanut, cocoa, earthy | |[5][7] |

Synthesis and Chemical Reactivity

Primary Synthesis Route: Nucleophilic Aromatic Substitution

The most common and efficient synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. The precursor, 2-chloro-6-methylpyrazine, is treated with sodium methoxide in a methanol solvent.[7][10]

Reaction Causality:

-

Substrate: The pyrazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is enhanced by the electron-withdrawing chloro-substituent, making the carbon atom at the C-2 position susceptible to nucleophilic attack.

-

Nucleophile: Sodium methoxide (NaOMe) serves as a source of the potent methoxide ion (CH₃O⁻) nucleophile.

-

Solvent: Anhydrous methanol is the ideal solvent as it is the conjugate acid of the nucleophile, preventing unwanted side reactions, and it readily dissolves the sodium methoxide reactant.

-

Mechanism: The methoxide ion attacks the carbon atom bonded to the chlorine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The complex then stabilizes by expelling the chloride ion, which is a good leaving group, to yield the final product. Heating is employed to overcome the activation energy of the reaction, ensuring a reasonable reaction rate.[7][10]

Caption: Synthesis of this compound via SNAr.

Detailed Synthesis Protocol

This protocol is a self-validating system adapted from established procedures.[7][8][10]

-

System Preparation: A round-bottom flask is charged with 2-chloro-6-methylpyrazine (1.0 eq) and suspended in anhydrous methanol (approx. 10 mL per gram of substrate). The system is flushed with an inert gas, such as nitrogen, to prevent side reactions with atmospheric moisture and oxygen.

-

Reagent Addition: Sodium methoxide (1.2 eq) is added to the suspension. The slight excess of the nucleophile ensures the complete conversion of the starting material.

-

Reaction: The mixture is stirred and heated to 60-70°C for 16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, the mixture is cooled to room temperature. The byproduct, sodium chloride, precipitates out of the solution and is removed by filtration.

-

Isolation: The filtrate is concentrated under reduced pressure to remove the methanol solvent. The resulting crude product is the desired this compound.

-

Validation: The identity and purity of the product are confirmed using ¹H NMR and LC-MS analysis. A typical yield for this reaction is high, often around 95%.[7][10]

General Reactivity

As a stable aromatic compound, this compound is generally unreactive under standard conditions.[1] However, the electron-rich nature of the methoxy group and the electron-deficient pyrazine ring allow for potential electrophilic substitution reactions, though these are less common than for carbocyclic aromatic compounds like benzene.

Spectroscopic Characterization

A multi-technique approach is essential for the unambiguous structural confirmation of this compound.

Sources

- 1. CAS 2882-21-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | Organic reagent | TargetMol [targetmol.com]

- 3. This compound | C6H8N2O | CID 520395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrazine, 2-methoxy-6-methyl- [webbook.nist.gov]

- 5. scent.vn [scent.vn]

- 6. 2-methoxy-6-methyl pyrazine, 2882-21-5 [thegoodscentscompany.com]

- 7. This compound CAS#: 2882-21-5 [m.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. methoxymethyl pyrazine, 63450-30-6 [thegoodscentscompany.com]

- 10. This compound | 2882-21-5 [chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of 2-Methoxy-6-methylpyrazine via Nucleophilic Aromatic Substitution

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-methoxy-6-methylpyrazine from 2-chloro-6-methylpyrazine. The core of this transformation is the nucleophilic aromatic substitution (SNAr) reaction, a fundamental process in heterocyclic chemistry. This document details the underlying reaction mechanism, provides a thorough analysis of reaction parameter optimization, presents a detailed, field-tested experimental protocol, and emphasizes critical safety and handling procedures. Designed for researchers, chemists, and professionals in the pharmaceutical and flavor/fragrance industries, this guide integrates theoretical principles with practical, actionable insights to ensure a safe, efficient, and reproducible synthesis.

Introduction: Significance of this compound

This compound is a significant heterocyclic compound, belonging to the pyrazine family which is prevalent in nature and industry.[1][2] These compounds are key contributors to the aromas of roasted, toasted, and fermented foods. Specifically, this compound is valued in the flavor and fragrance industries for its characteristic nutty, roasted, and earthy aroma profile.[3] Beyond its sensory applications, it serves as a valuable building block and intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[2][4]

The synthesis route from 2-chloro-6-methylpyrazine is a common and efficient method, relying on the principles of nucleophilic aromatic substitution (SNAr). Understanding the nuances of this reaction is paramount for achieving high yield, purity, and scalability.

The Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 2-chloro-6-methylpyrazine to its methoxy analog proceeds via a well-established SNAr mechanism. The pyrazine ring, with its two electron-withdrawing nitrogen atoms, is inherently electron-deficient. This electronic characteristic makes the ring susceptible to attack by nucleophiles, particularly at the carbon atoms adjacent (alpha) to the nitrogen atoms (C-2 and C-6 positions).[5]

The mechanism can be dissected into two principal stages:

-

Nucleophilic Attack and Formation of the Meisenheimer Intermediate: The potent nucleophile, the methoxide ion (CH₃O⁻), attacks the carbon atom bonded to the chlorine atom. This is typically the rate-determining step. The attack disrupts the aromaticity of the pyrazine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5] The negative charge in this intermediate is stabilized by delocalization across the ring and, crucially, onto the electronegative nitrogen atoms. This stabilization is key to the feasibility of the reaction.[5]

-

Rearomatization and Expulsion of the Leaving Group: The aromatic system is restored through the expulsion of the chloride ion (Cl⁻), a good leaving group. This step is rapid and results in the formation of the final product, this compound.

The overall reaction is a substitution of the chloro group with a methoxy group, driven by the formation of a more stable product.

Figure 1: The SNAr mechanism for the synthesis of this compound.

Optimization of Reaction Conditions

Achieving optimal yield and purity requires careful control over several experimental parameters.[6] The interplay between the base, solvent, temperature, and stoichiometry is critical for success.

Choice of Base and Nucleophile

Sodium methoxide (NaOCH₃) is the reagent of choice, serving as the source of the methoxide nucleophile. While commercially available as a solution or powder, it is often advantageous to prepare it in situ by reacting sodium hydride (NaH) with anhydrous methanol (MeOH).[7] This ensures the use of a fresh, highly reactive, and anhydrous reagent, which is crucial as sodium methoxide reacts violently with water.[8]

-

Rationale: Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates methanol to generate the methoxide anion. This avoids the presence of equilibrium amounts of hydroxide that could lead to side products if using sodium hydroxide.

Solvent System

The selection of an appropriate solvent is critical. The ideal solvent should dissolve the reactants but not react with them. Anhydrous polar aprotic solvents are generally preferred.

-

Recommended Solvents: Tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) are excellent choices.[7] They effectively solvate the sodium cation, enhancing the nucleophilicity of the methoxide anion, without having acidic protons that would be quenched by the base.

-

Solvents to Avoid: Protic solvents like water or ethanol are unsuitable. They react with sodium hydride and sodium methoxide, consuming the reagent and introducing water, which can lead to side reactions and safety hazards.[8][9]

Temperature Control

This reaction can typically be conducted at temperatures ranging from 0 °C to a gentle reflux, depending on the desired reaction rate.[7]

-

Initial Stage: The generation of sodium methoxide from NaH and methanol is exothermic and should be performed at 0 °C to control the rate of hydrogen gas evolution.

-

Substitution Stage: The substitution reaction itself is often run at room temperature for several hours (e.g., 16 hours).[7] Gentle heating (e.g., to 45 °C) can be employed to accelerate the reaction, but this must be balanced against the potential for increased side-product formation. Reaction progress should be monitored (e.g., by TLC or GC-MS) to determine the optimal time and temperature.

Stoichiometry

To drive the reaction to completion, a slight excess of the sodium methoxide is typically used relative to the 2-chloro-6-methylpyrazine. A molar ratio of 1.1 to 1.2 equivalents of the methoxide to 1.0 equivalent of the chloropyrazine is a common starting point.[10] This ensures that the limiting reagent (the more expensive starting material) is fully consumed.

Data Summary: Impact of Conditions on Yield

The following table illustrates the expected impact of varying reaction parameters on the reaction outcome, based on established chemical principles.

| Parameter | Condition A (Sub-optimal) | Condition B (Optimal) | Condition C (Forced) | Expected Yield | Rationale |

| Solvent | Ethanol (Protic) | THF (Aprotic Polar) | Toluene (Aprotic Nonpolar) | Low -> High -> Moderate | Protic solvents consume the base. Aprotic polar solvents enhance nucleophilicity. Nonpolar solvents may have poor solubility. |

| Base Eq. | 1.0 eq NaOCH₃ | 1.2 eq NaOCH₃ | 2.0 eq NaOCH₃ | Moderate -> High -> High | A slight excess drives the reaction to completion. A large excess offers little benefit and complicates workup. |

| Temperature | 0 °C | Room Temp (25 °C) | 65 °C (Reflux) | Low -> High -> High | Higher temperatures increase the reaction rate, but may not significantly improve yield for this facile substitution and can increase side products. |

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Equipment

-

2-chloro-6-methylpyrazine

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous methanol (MeOH)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O) or Ethyl Acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flasks, magnetic stirrer, nitrogen/argon inlet, dropping funnel, condenser

-

Silica gel for column chromatography

Experimental Workflow

Figure 2: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Preparation of Sodium Methoxide: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, suspend sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

-

Slowly add anhydrous methanol (1.2 eq) dropwise to the stirred suspension. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources. Stir the mixture at 0 °C for 30 minutes after the addition is complete.

-

Reaction with Substrate: Dissolve 2-chloro-6-methylpyrazine (1.0 eq) in a separate portion of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the freshly prepared sodium methoxide solution at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16-24 hours.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride solution to destroy any unreacted sodium hydride and sodium methoxide.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate (3 x volume of aqueous layer).[10]

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[10]

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Purify the resulting crude oil or solid by column chromatography on silica gel to afford the pure this compound.[10]

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling Precautions

This synthesis involves hazardous materials that require strict safety protocols.

-

Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only in an inert atmosphere (glovebox or under nitrogen/argon). Keep away from water and ignition sources.[7]

-

Sodium Methoxide (NaOCH₃): Highly corrosive and flammable. It can cause severe skin and eye burns.[11] It reacts violently with water and acids.[9] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[12] Handle in a well-ventilated area and keep away from heat and ignition sources.[8]

-

Anhydrous Solvents (THF, MeOH): Methanol is toxic and flammable. THF is highly flammable and can form explosive peroxides. Use in a fume hood and keep away from ignition sources.

-

2-chloro-6-methylpyrazine: May be harmful if swallowed, inhaled, or absorbed through the skin. Handle with gloves and eye protection.

Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.[8][9][11][12] An appropriate fire extinguisher (e.g., dry powder, Class D for reactive metals) should be readily available.

References

-

SD Fine-Chem. (n.d.). SODIUM METHOXIDE Safety Data Sheet. Retrieved from [Link]

- Barlin, G. B., & Brown, W. V. (1968). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic, 921.

- Carta, A., et al. (2014). A series of 2-anilinopyrimidines including novel derivatives has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution. Molecules, 19(12), 20934-20947.

- Pozsgay, J., et al. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Helvetica Chimica Acta, 88(6), 1240-1249.

- G. Rajkumar, I., et al. (2023). Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Ramesh, S., Sundar, N. S., & Murti, P. S. R. (1982). Aromatic Nucleophilic Substitution Reactions : Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine with a Variety of Nucleophiles. Journal of the Indian Chemical Society, 59, 623-625.

-

Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

-

Durham e-Theses. (2021, April 23). Synthesis strategies to 3-alkyl-2-methoxy pyrazines. Retrieved from [Link]

- Wang, Y., et al. (2022). Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor. ACS Omega, 7(12), 10647–10655.

Sources

- 1. This compound | C6H8N2O | CID 520395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis strategies to 3-alkyl-2-methoxy pyrazines - Durham e-Theses [etheses.dur.ac.uk]

- 3. CAS 2882-21-5: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | Organic reagent | TargetMol [targetmol.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Reaction Design & Optimization [sigmaaldrich.com]

- 7. 2-CHLORO-6-METHOXYPYRAZINE synthesis - chemicalbook [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. download.basf.com [download.basf.com]

- 10. benchchem.com [benchchem.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. chemicalbook.com [chemicalbook.com]

The Enigmatic Aroma of Roasting: A Technical Guide to the Natural Occurrence of 2-Methoxy-6-methylpyrazine in Foods

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Methoxy-6-methylpyrazine is a pivotal volatile compound that contributes significantly to the desirable roasty, nutty, and cocoa-like aromas in a variety of thermally processed and fermented foods. Its potent olfactory properties, characterized by an exceptionally low odor threshold, make it a key contributor to the overall flavor profile of many consumer products. This technical guide provides an in-depth exploration of the natural occurrence of this compound in the food matrix. We will delve into the complex formation pathways, including the Maillard reaction and microbial biosynthesis, detail established analytical methodologies for its quantification, and discuss its profound impact on the sensory perception of food. This document is intended to serve as a comprehensive resource for researchers, food scientists, and professionals in flavor chemistry and drug development who are investigating the intricate world of food aroma compounds.

Introduction: The Molecular Architecture of a Potent Aroma

This compound belongs to the class of methoxypyrazines, a group of nitrogen-containing heterocyclic compounds renowned for their powerful aromas.[1] Its chemical structure, featuring a pyrazine ring substituted with a methoxy and a methyl group, is the foundation of its characteristic sensory profile. This compound is particularly noted for imparting nutty, roasted, and cocoa-like notes, making it a crucial component in the flavor profiles of coffee, chocolate, and baked goods.[2][3] While it is found in nature, its concentration and impact are significantly enhanced through food processing, particularly during thermal treatments like roasting and baking.

Natural Occurrence and Concentration in Foodstuffs

The presence of this compound has been identified in a range of food products, where its concentration can vary significantly depending on the food matrix, processing conditions, and microbial activity. While not always found in raw ingredients, it is a common product of processing.[2]

| Food Product | Typical Concentration Range | Predominant Aroma Contribution |

| Roasted Coffee | Variable, increases with roasting | Nutty, roasted, earthy[4][5][6] |

| Cocoa and Chocolate | Key component of cocoa flavor | Chocolate, nutty, roasted[2][3][7] |

| Baked Goods (Bread) | 0.01 - 4 ppm (general use level) | Crusty, roasted[2] |

| Fermented Foods | Variable, dependent on microbiota | Earthy, nutty |

| Wine | Can contribute to "cork taint" in some cases | Musty, moldy (in cases of contamination) |

Table 1: Reported occurrences and sensory contributions of this compound in various food products. Note that quantitative data for this specific isomer is often part of a broader analysis of pyrazines, and specific concentrations can be difficult to isolate in the literature.

Formation Pathways: A Tale of Heat and Microbes

The presence of this compound in food is primarily a consequence of two key processes: the Maillard reaction and microbial biosynthesis. Understanding these pathways is critical for controlling and optimizing the flavor profiles of food products.

The Maillard Reaction: The Cornerstone of Roasted Flavors

The Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids at elevated temperatures, is a major contributor to the formation of pyrazines in food.[8][9][10] The formation of this compound through this pathway involves several key steps. The initial reaction between a sugar and an amino acid forms an N-substituted glycosylamine, which then undergoes Amadori or Heyns rearrangement. Subsequent degradation of these rearrangement products leads to the formation of α-aminocarbonyl intermediates. The condensation of two such intermediates is a primary route to the pyrazine ring.[11][12]

The specific precursors for this compound are believed to involve the reaction of amino acids like serine and threonine with reducing sugars.[13] The thermal degradation of these amino acids can generate the necessary α-aminocarbonyl intermediates for pyrazine ring formation.

Microbial Biosynthesis: The Fermentative Route

Certain microorganisms, particularly bacteria and fungi, are capable of synthesizing pyrazines as part of their secondary metabolism. In fermented foods, the microbial community plays a significant role in shaping the final flavor profile, which can include the production of this compound. While the complete biosynthetic pathways are still under investigation, it is understood that amino acids serve as the primary precursors.[14][15][16][17]

A key step in the biosynthesis of methoxypyrazines is the final O-methylation of a hydroxypyrazine precursor. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[1][18][19][20][21] These enzymes have been identified in various organisms, including grapevine, and are crucial for the formation of the characteristic methoxy group on the pyrazine ring.

Sensory Impact and Flavor Contribution

This compound is a potent aroma compound with a very low odor detection threshold, meaning even minute quantities can have a significant impact on the overall flavor of a food product. Its aroma is most commonly described as nutty, roasted, and reminiscent of cocoa or coffee.[3][22] In chocolate, it is considered a key contributor to the characteristic cocoa flavor.[23] In coffee, its concentration increases during the roasting process, contributing to the development of the desirable roasted and nutty notes.[6]

The sensory perception of this compound can be influenced by the food matrix and the presence of other volatile compounds. Gas chromatography-olfactometry (GC-O) is a powerful analytical technique used to determine the odor activity of individual compounds in a complex mixture, and it has been instrumental in confirming the sensory significance of this pyrazine in various foods.[24][25]

Analytical Methodologies for Quantification

Accurate quantification of this compound in food matrices is essential for quality control, flavor optimization, and research purposes. Due to its volatility and often low concentrations, sensitive analytical techniques are required. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used and effective method for the analysis of this compound.[26]

Detailed Protocol: HS-SPME-GC-MS Analysis

This protocol provides a general framework for the quantification of this compound in a food matrix. Optimization of specific parameters may be necessary depending on the sample type.

1. Sample Preparation:

-

For liquid samples (e.g., coffee, wine): Homogenize the sample.

-

For solid samples (e.g., chocolate, bread): Grind the sample to a fine powder.

-

Weigh a precise amount of the homogenized or ground sample (e.g., 1-5 g) into a headspace vial.

-

Add a known amount of an appropriate internal standard (e.g., a deuterated analog of a similar pyrazine) to each sample for accurate quantification.

-

If necessary, add a saturated salt solution to increase the volatility of the analytes.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Equilibrate the sealed vial at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) with agitation to allow the volatile compounds to partition into the headspace.

-

Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 20-40 minutes) at the same temperature.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: Thermally desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) in splitless mode.

-

Separation: Use a suitable capillary column (e.g., a polar column like DB-WAX or a non-polar column like DB-5ms) to separate the volatile compounds. A typical temperature program might start at 40°C, ramp up to 240°C, and hold.

-

Detection: The mass spectrometer is operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring specific ions characteristic of this compound and the internal standard.

4. Data Analysis:

-

Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard.

Conclusion and Future Perspectives

This compound is a fascinating and impactful molecule that plays a crucial role in defining the desirable roasted and nutty aromas of many beloved food products. Its formation through both the Maillard reaction and microbial biosynthesis highlights the complex interplay of chemistry and biology in creating the flavors we enjoy. The analytical methods outlined in this guide provide a robust framework for its quantification, enabling better quality control and targeted flavor development.

Future research should focus on further elucidating the specific precursors and reaction kinetics that favor the formation of this particular isomer in different food systems. A deeper understanding of the enzymatic pathways in various microorganisms could also open up new avenues for the biotechnological production of natural flavor compounds. For professionals in drug development, an awareness of such potent, naturally occurring compounds in the diet can be relevant when considering potential interactions or off-tastes associated with orally administered therapeutics.

References

-

Dunlevy, J. D., Dennis, E. G., & Pretorius, I. S. (2010). Two O-methyltransferases involved in the biosynthesis of methoxypyrazines: grape-derived aroma compounds important to wine flavour. PubMed. [Link]

-

The Good Scents Company. (n.d.). methoxymethyl pyrazine 2-methoxy-(3,5 or 6)-methylpyrazine. The Good Scents Company. [Link]

-

Dunlevy, J. D., Soole, K. L., & Boulton, M. J. (2013). Two O-methyltransferases involved in the biosynthesis of methoxypyrazines: Grape-derived aroma compounds important to wine flavour. ResearchGate. [Link]

-

ResearchGate. (n.d.). The aroma profile of the pyrazines found in cocoa and chocolate. ResearchGate. [Link]

-

Czerny, M., & Grosch, W. (2000). Potent Odorants of Raw Arabica Coffee. Their Changes during Roasting. Journal of Agricultural and Food Chemistry. [Link]

-

Czerny, M., & Grosch, W. (2000). Potent Odorants of Raw Arabica Coffee. Their Changes during Roasting. ResearchGate. [Link]

-

Ghani, N. H. A., & Farid, M. M. (2018). The formation of alkylpyrazines in roasted coffee at different roasting speeds. ResearchGate. [Link]

-

Adams, A., & De Kimpe, N. (2008). Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-dihydroxyacetone and 2-oxopropanal. PubMed. [Link]

-

FlavScents. (n.d.). chocolate pyrazine A. FlavScents. [Link]

-

Ramli, N. S., & Bakar, J. (2013). Optimization of roasting conditions for high-quality Arabica coffee. CABI Digital Library. [Link]

-

Guillaumie, S., Ilg, A., Réty, S., Brette, M., Trossat-Magnin, C., Decroocq, S., ... & Darriet, P. (2013). A methyltransferase essential for the methoxypyrazine-derived flavour of wine. PubMed. [Link]

-

Carlin, S., et al. (2024). Evidence of 2-methoxypyrazine reduction in cabernet sauvignon wines via spontaneous fermentation. ResearchGate. [Link]

-

Cerny, C., & Grosch, W. (1994). Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. datapdf.com. [Link]

-

Krotz, L., & Schieberle, P. (2006). Main reaction pathways for the formation of pyrazine derivatives from.... ResearchGate. [Link]

-

Gu, X., et al. (2022). Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain. ResearchGate. [Link]

-

Bean To Bar World. (2021). Chocolate Aroma: Factors, importance, and analysis. Bean To Bar World. [Link]

-

Wang, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. National Institutes of Health. [Link]

-

The Good Scents Company. (n.d.). chocolate pyrazine A. The Good Scents Company. [Link]

-

Angeloni, S., et al. (2021). Characterization of the Aroma Profile and Main Key Odorants of Espresso Coffee. PubMed Central. [Link]

-

d'Acampora Zellner, B., Dugo, P., Dugo, G., & Mondello, L. (2008). Gas chromatography–olfactometry in food flavour analysis. Journal of Chromatography A. [Link]

-

Tamanna, N., & Mahmood, N. (2023). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. MDPI. [Link]

-

Koehler, P. E., Mason, M. E., & Newell, J. A. (1969). Formation of pyrazine compounds in sugar-amino acid model systems. Journal of Agricultural and Food Chemistry. [Link]

-

The Good Scents Company. (n.d.). 2-methoxy-6-methyl pyrazine. The Good Scents Company. [Link]

-

ResearchGate. (n.d.). 10 Mechanism of pyrazine formation by the condensation reaction of two α-amino ketone molecules. ResearchGate. [Link]

-

Guillaumie, S., et al. (2013). Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality. National Institutes of Health. [Link]

-

Mutarutwa, D. V., et al. (2018). GC‐MS aroma characterization of vegetable matrices: focus on 3‐Alkyl‐2‐Methoxypyrazines. ResearchGate. [Link]

-

Chen, G., & Ho, C. T. (1999). Pyrazine formation from serine and threonine. PubMed. [Link]

-

Wang, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. MDPI. [Link]

-

Blank, I. (1994). Analysis of food flavourings by gas chromatography- olfactometry. Imre Blank's Homepage. [Link]

-

Yu, A. N., & Zhang, A. (2012). Mechanistic studies on the formation of pyrazines by Maillard reaction between L-ascorbic acid and L-glutamic acid. ResearchGate. [Link]

-

Shalaby, A. R. (1996). Biogenic Amines in Cheese and other Fermented Foods: A Review. PubMed. [Link]

-

Dimidi, E., et al. (2019). Health-Promoting Components in Fermented Foods: An Up-to-Date Systematic Review. PubMed Central. [Link]

-

Leeuwendaal, N. K., et al. (2022). An overview of fermentation in the food industry - looking back from a new perspective. SpringerLink. [Link]

-

Adewara, A. O., & Adefioye, A. (2023). Microbial toxins in fermented foods: health implications and analytical techniques for detection. PubMed Central. [Link]

-

Manley, C. H. (2000). Synthesis of materials rich in pyrazines employing no sugar. Scilit. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. methoxymethyl pyrazine, 63450-30-6 [thegoodscentscompany.com]

- 3. chocolate pyrazine A [flavscents.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. datapdf.com [datapdf.com]

- 12. researchgate.net [researchgate.net]

- 13. Pyrazine formation from serine and threonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biogenic Amines in Cheese and other Fermented Foods: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Health-Promoting Components in Fermented Foods: An Up-to-Date Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An overview of fermentation in the food industry - looking back from a new perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Microbial toxins in fermented foods: health implications and analytical techniques for detection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Two O-methyltransferases involved in the biosynthesis of methoxypyrazines: grape-derived aroma compounds important to wine flavour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A methyltransferase essential for the methoxypyrazine-derived flavour of wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chocolate pyrazine A, 68378-13-2 [thegoodscentscompany.com]

- 23. Chocolate Aroma: Factors, importance, and analysis — Science Of Chocolate [scienceofchocolate.com]

- 24. pfigueiredo.org [pfigueiredo.org]

- 25. imreblank.ch [imreblank.ch]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Aroma Profile and Odor Threshold of 2-Methoxy-6-methylpyrazine

Introduction

2-Methoxy-6-methylpyrazine (CAS 2882-21-5) is a heterocyclic aromatic organic compound that plays a significant role in the fields of flavor and fragrance science, food technology, and potentially in the pharmaceutical industry.[1][2] As a member of the pyrazine family, it is renowned for its potent and distinctive aroma, which is primarily associated with roasted, nutty, and earthy sensory notes.[1][3][4][5] These compounds are often formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.[6] This guide provides a comprehensive technical overview of the aroma profile, odor threshold, analytical methodologies, and biochemical perception of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Properties

This compound is characterized by a pyrazine ring substituted with a methoxy group and a methyl group.[3] It is typically a colorless to pale yellow liquid with a molecular weight of 124.14 g/mol .[5] The compound is soluble in organic solvents and has limited solubility in water.[3]

Aroma Profile: A Symphony of Roasted and Nutty Notes

The aroma of this compound is complex and multifaceted, with its perception being highly dependent on its concentration and the surrounding matrix. The primary aroma characteristics are consistently described as nutty, roasted, and earthy.

A detailed breakdown of its aroma profile reveals the following descriptors:

| Aroma Descriptor | Prevalence |

| Nutty | 75.94% |

| Roasted | 71.0% |

| Earthy | 57.96% |

| Hazelnut | 53.76% |

| Cocoa | 45.88% |

| Potato | 44.98% |

| Musty | 43.89% |

| Green | 42.66% |

| Coffee | 39.01% |

| Chocolate | 38.36% |

At lower concentrations, it imparts pleasant nutty and roasted notes, reminiscent of hazelnut, almond, and peanut.[6][7][8] As the concentration increases, the roasted and even slightly burnt characteristics can become more prominent. This potent aroma makes it a valuable compound for the food industry in creating or enhancing nutty and roasted flavors in a variety of products.[6][9]

Odor Threshold: A Potent Aroma at Low Concentrations

A critical aspect of any aroma compound is its odor threshold, the lowest concentration at which it can be detected by the human olfactory system. This compound is known for its low odor threshold, making it a significant contributor to the overall aroma of a product even at trace levels.

The reported odor detection threshold for this compound is in the range of 3 to 7 parts per billion (ppb) .[4] This low threshold underscores its importance in flavor and fragrance formulations.

For comparative purposes, the odor thresholds of several other pyrazine derivatives in water are presented below:

| Pyrazine Derivative | Odor Detection Threshold (ppb in water) |

| 2-Methylpyrazine | 60,000 |

| 2-Ethylpyrazine | 6,000 |

| 2,3-Dimethylpyrazine | 2,500 |

| 2,5-Dimethylpyrazine | 800 |

| 2,6-Dimethylpyrazine | 200 |

| 2-Methoxy-3-methylpyrazine | 3 |

| 2-Ethyl-3-methoxypyrazine | 0.4 |

Biochemical and Signaling Pathways of Perception

The perception of this compound's aroma begins with its interaction with specific olfactory receptors (ORs) located in the nasal cavity. Research has identified the human olfactory receptor OR5K1 as a key receptor for several pyrazine compounds.[6][10] The binding of a pyrazine molecule to this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade, leading to the generation of an electrical signal that is transmitted to the brain and perceived as a distinct aroma.

Olfactory Signal Transduction Pathway for Pyrazines.

Experimental Protocols

Sensory Analysis: Odor Threshold Determination

The determination of the odor threshold is a fundamental aspect of sensory analysis. The 3-Alternative Forced-Choice (3-AFC) method is a widely accepted and robust technique for this purpose.[11]

Objective: To determine the concentration at which this compound can be reliably detected by a sensory panel.

Methodology:

-

Panelist Selection and Training:

-

Select a panel of 15-20 individuals.

-

Screen panelists for their ability to detect the target aroma and for any specific anosmias.

-

Train panelists on the 3-AFC test procedure using known odorants.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or propylene glycol).

-

Create a series of dilutions in deionized, odor-free water, typically in ascending order of concentration (e.g., geometric series with a factor of 2 or 3). The concentration range should bracket the expected threshold.

-

-

Testing Procedure:

-

Present each panelist with a set of three samples (triangles), where two are blanks (odor-free water) and one contains the diluted this compound.

-

The position of the odd sample within the triangle should be randomized for each presentation.

-

Instruct panelists to sniff each sample and identify the one that is different from the other two.

-

A forced-choice is required; panelists must choose one sample even if they are uncertain.

-

-

Data Analysis:

-

Calculate the proportion of correct identifications at each concentration level.

-

The individual threshold is typically defined as the concentration at which a panelist has a 50% probability of a correct detection above the chance level (which is 1/3 for a 3-AFC test).

-

The group threshold is calculated as the geometric mean of the individual thresholds.

-

Workflow for Odor Threshold Determination.

Instrumental Analysis: Quantification by HS-SPME-GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like pyrazines in various matrices.[12][13][14]

Objective: To extract and quantify this compound from a sample matrix.

Methodology:

-

Sample Preparation:

-

Accurately weigh or measure the sample into a headspace vial.

-

For solid samples, grinding or homogenization may be necessary to increase the surface area.

-

Addition of a salt solution (e.g., NaCl) can be used to increase the volatility of the analyte.

-

Spike the sample with a known amount of an internal standard (e.g., a deuterated analog of the analyte) for accurate quantification.

-

-

HS-SPME Extraction:

-

Place the vial in a temperature-controlled agitator.

-

Select an appropriate SPME fiber. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile compounds, including pyrazines.[14]

-

Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow the volatiles to partition into the headspace.

-

Expose the SPME fiber to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

-

-

GC-MS Analysis:

-

Thermally desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph.

-

Separate the compounds on a suitable capillary column (e.g., DB-5ms or equivalent).

-

Use a temperature program that provides good resolution of the target analyte from other matrix components.

-

Detect and identify the compounds using a mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

-

-

Quantification:

-

Identify this compound based on its retention time and mass spectrum.

-

Quantify the concentration by comparing the peak area of the analyte to that of the internal standard and using a calibration curve.

-

Workflow for HS-SPME-GC-MS Analysis.

Applications and Relevance in the Pharmaceutical Industry

While the primary application of this compound is in the food and fragrance industries, its unique properties and potent aroma have relevance for the pharmaceutical sector.

-

Flavor Masking: The strong, pleasant aroma of this compound can be utilized in the development of palatable oral drug formulations to mask the unpleasant taste of active pharmaceutical ingredients (APIs).

-

Excipient Characterization: Understanding the aroma profile of excipients is crucial in preventing unintended off-odors in the final drug product. This compound can serve as a reference standard for nutty or roasted off-notes.

-

Drug Storage and Packaging: There is evidence to suggest that this compound can be used in drug storage packages, potentially for its antiviral and antibacterial properties.[4]

-

Pharmacological Activity: Pyrazine derivatives are known to possess a range of pharmacological activities, and they can serve as versatile synthetic intermediates in drug discovery.[2]

Conclusion

This compound is a potent aroma compound with a well-defined nutty and roasted sensory profile and a low odor threshold. Its analysis and characterization are crucial for quality control in the food and beverage industry and hold significant potential for applications in the pharmaceutical sciences, particularly in flavor masking and formulation development. The methodologies outlined in this guide provide a robust framework for the sensory and instrumental evaluation of this important flavor compound. A thorough understanding of its properties and perception is essential for researchers and professionals seeking to leverage its unique characteristics in their respective fields.

References

- 1. CAS 2882-21-5: this compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. scilit.com [scilit.com]

- 4. This compound CAS#: 2882-21-5 [amp.chemicalbook.com]

- 5. This compound | C6H8N2O | CID 520395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. methoxymethyl pyrazine, 63450-30-6 [thegoodscentscompany.com]

- 10. US10159655B2 - Agent for inhibiting odor of pyrazine derivatives - Google Patents [patents.google.com]

- 11. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of 2-Methoxy-6-methylpyrazine (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of 2-Methoxy-6-methylpyrazine

Introduction

This compound is an aromatic heterocyclic organic compound that belongs to the pyrazine family.[1] It is characterized by a pyrazine ring with a methoxy group and a methyl group at the second and sixth positions, respectively.[1] This compound is a colorless to pale yellow liquid and is known for its distinctive nutty, roasted, and earthy aroma.[1] Due to its sensory profile, this compound is a valuable component in the flavor and fragrance industry, particularly in food products and perfumes. A thorough understanding of its physical properties, such as boiling point and density, is crucial for its application in research, drug development, and quality control.

Physical Properties of this compound

The boiling point and density are fundamental physical constants that are indicative of a substance's purity and are essential for process design and chemical engineering calculations.

| Physical Property | Value | Conditions | Source |

| Boiling Point | 170.00 to 171.00 °C | @ 760.00 mm Hg | PubChem |

| 170.6 ± 35.0 °C | @ 760 mmHg | Chemsrc[2] | |

| 48-50 °C | @ 15 Torr | ECHEMI[3] | |

| Density | 1.1 ± 0.1 g/cm³ | Not Specified | Chemsrc, ECHEMI[2][3] |

Experimental Determination of Physical Properties

The following protocols describe standard laboratory methods for the precise determination of the boiling point and density of liquid samples like this compound.

Boiling Point Determination by Capillary Method

This micro-method is suitable for determining the boiling point of small quantities of a liquid.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[4] In this method, a small amount of liquid is heated in a tube containing an inverted capillary. As the liquid heats, the air trapped in the capillary expands and escapes. When the liquid's vapor pressure equals the atmospheric pressure, a rapid stream of bubbles emerges from the capillary. The boiling point is recorded as the temperature at which the liquid re-enters the capillary upon cooling.

Procedure:

-

Sample Preparation: Place a few milliliters of this compound into a small test tube.

-

Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end downwards.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band or thread.

-

Heating: Immerse the setup in a heating bath (e.g., paraffin oil in a Thiele tube), ensuring the liquid level in the bath is above the sample level but below the open end of the test tube.[4]

-

Observation: Heat the bath gently. Observe for a slow stream of air bubbles from the capillary, which will become a rapid and continuous stream as the boiling point is approached.

-

Measurement: Once a steady stream of bubbles is observed, remove the heat and allow the apparatus to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point.[4][5]

Density Determination by Pycnometer Method

A pycnometer is a flask with a specific volume used for the precise measurement of the density of liquids.[2]

Principle: The density of a liquid is determined by measuring the mass of a known volume of that liquid. The pycnometer allows for the accurate determination of the volume. By weighing the pycnometer empty, filled with a reference liquid of known density (like distilled water), and then filled with the sample liquid, the density of the sample can be calculated.

Procedure:

-

Clean and Dry: Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh Empty Pycnometer: Accurately weigh the empty pycnometer with its stopper (m₀).

-

Weigh with Distilled Water: Fill the pycnometer with distilled water, insert the stopper, and allow any excess to exit through the capillary. Dry the outside of the pycnometer and weigh it (m₁).

-

Weigh with Sample: Empty and dry the pycnometer. Fill it with this compound, insert the stopper, and remove any excess liquid. Dry the exterior and weigh it (m₂).

-

Temperature Control: Ensure all weighings are performed at a constant, recorded temperature, as density is temperature-dependent.

-

Calculation:

-

Mass of water = m₁ - m₀

-

Volume of pycnometer = (Mass of water) / (Density of water at the measurement temperature)

-

Mass of sample = m₂ - m₀

-

Density of sample = (Mass of sample) / (Volume of pycnometer)

-

Experimental Workflow

Sources

An In-depth Technical Guide to 2-Methoxy-6-methylpyrazine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Key Heterocycle

2-Methoxy-6-methylpyrazine (CAS No. 2882-21-5) is a fascinating heterocyclic compound that, while prominent in the realm of flavor and fragrance chemistry, holds understated potential in broader chemical synthesis and drug discovery landscapes.[1] Characterized by a pyrazine ring substituted with a methoxy and a methyl group, this molecule's unique electronic and steric properties make it a subject of significant interest.[1] Its distinctive nutty, roasted, and earthy aroma has cemented its role in the food industry.[1][2] However, the pyrazine core is a well-established pharmacophore found in numerous biologically active compounds, suggesting that derivatives of this compound could be valuable scaffolds in medicinal chemistry.[3][4][5]

This technical guide aims to provide a comprehensive overview of this compound, moving beyond its organoleptic properties to explore its synthesis, chemical behavior, and potential applications for a scientific audience. We will delve into the causality behind synthetic strategies, the interpretation of its spectral data, and the logic of its reactivity, providing a robust foundation for its use in research and development.

Molecular Characteristics and Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for its effective application in any experimental setting. The molecule consists of a 1,4-diazine (pyrazine) ring, which is an aromatic, electron-deficient heterocycle. This electron deficiency is a key determinant of its reactivity. The substituents, a methoxy group (-OCH₃) and a methyl group (-CH₃), further modulate the electronic landscape of the ring.

| Property | Value | Source(s) |

| CAS Number | 2882-21-5 | [6] |

| Molecular Formula | C₆H₈N₂O | [6] |

| Molecular Weight | 124.14 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Roasted hazelnut, almond, peanut | [2][7] |

| Boiling Point | 170-171 °C at 760 mmHg | [6] |

| LogP | 1.29 | [6] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

Synthesis and Mechanistic Considerations

The most direct and high-yielding synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a corresponding chloropyrazine.[8] This approach is favored due to the high reactivity of halopyrazines towards nucleophiles, a direct consequence of the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring.

Experimental Protocol: Synthesis from 2-Chloro-6-methylpyrazine

This protocol is based on a well-established method for the synthesis of alkoxypyrazines.

Reaction Scheme:

Sources

- 1. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. methoxymethyl pyrazine, 63450-30-6 [thegoodscentscompany.com]

- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C6H8N2O | CID 520395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-methoxy-6-methyl pyrazine, 2882-21-5 [thegoodscentscompany.com]

- 8. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methoxy-6-methylpyrazine: Structure, Synthesis, and Analysis

This guide provides a comprehensive technical overview of 2-Methoxy-6-methylpyrazine, a heterocyclic aromatic compound of significant interest to researchers, scientists, and professionals in drug development and flavor chemistry. We will delve into its molecular characteristics, a robust synthesis protocol, and rigorous analytical methods for its characterization, grounding all claims in established scientific principles and literature.

Introduction: The Significance of the Pyrazine Scaffold

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that are widespread in nature and have found diverse applications in science and industry.[1][2][3] In the realm of medicinal chemistry, the pyrazine ring is a recognized pharmacophore present in numerous clinically approved drugs, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][4][5] This biological versatility stems from the ability of the nitrogen atoms to participate in hydrogen bonding and other molecular interactions, enhancing the binding affinity of these molecules to biological targets.[1]

Concurrently, in the flavor and fragrance industry, pyrazines are celebrated for their potent and diverse aroma profiles, often associated with roasted, nutty, and earthy notes.[6][7][8] this compound, the subject of this guide, is a prime example, valued for its characteristic hazelnut, almond, and peanut-like aroma.[6][7][9][10] Understanding the synthesis and analytical validation of such molecules is paramount for ensuring quality, purity, and consistency in both pharmaceutical and food science applications.

Molecular Structure and Physicochemical Properties

This compound is an organic compound featuring a pyrazine ring substituted with a methoxy group (-OCH3) at the second position and a methyl group (-CH3) at the sixth position.[11]

Molecular Formula and Structure

The chemical identity of this compound is defined by the following:

-

IUPAC Name: this compound[13]

-

Synonyms: 2-Methyl-6-methoxypyrazine, 5-Methoxy-3-methylpyrazine[11][13]

The structural formula can be represented by the following diagram:

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [11] |

| Odor | Roasted, nutty, reminiscent of hazelnut, almond, and peanut | [6][9][10] |

| Boiling Point | 48-50 °C at 15 Torr; 170-171 °C at 760 mmHg | [6][7][9] |

| Density | Approximately 1.068 g/cm³ | [6] |

| Solubility | Soluble in organic solvents, limited solubility in water | [11] |

| Flash Point | 62.7 °C (144.9 °F) | [7][9] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol is a well-established and efficient method.[6][7][14]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 2-chloro-6-methylpyrazine.

Materials and Reagents:

-

2-Chloro-6-methylpyrazine (1 equivalent)

-

Sodium methoxide (1.2 equivalents)

-

Anhydrous Methanol

-

Nitrogen gas supply

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 2-chloro-6-methylpyrazine (e.g., 24 g, 186.7 mmol) in anhydrous methanol (e.g., 240 mL) under a nitrogen atmosphere.[6][7][14] The use of an inert atmosphere is crucial to prevent side reactions involving atmospheric moisture and oxygen.

-

Addition of Reagent: To the stirred suspension, add sodium methoxide (e.g., 12.1 g, 224 mmol) portion-wise.[6][7][14] The slight excess of sodium methoxide ensures the complete conversion of the starting material.

-

Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature with stirring for 16 hours.[6][7][14] The elevated temperature provides the necessary activation energy for the nucleophilic substitution to proceed at a reasonable rate.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.[6][14]

-

Filtration: Filter the mixture to remove the insoluble inorganic salts (sodium chloride) formed during the reaction.[6][14]

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol solvent.[6][7][14] This will yield the crude this compound. A typical reported yield is around 95%.[6][7][14]

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and structure of the synthesized this compound.

Analytical Workflow Diagram

Caption: Analytical workflow for the characterization of this compound.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound.

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~7.98 (s, 1H), ~7.94 (s, 1H), ~3.91 (s, 3H, -OCH₃), ~2.40 (s, 3H, -CH₃) [Note: Literature values can vary slightly based on solvent and instrument][6][7][14] |

| ¹³C NMR | Expected signals for aromatic carbons, a methoxy carbon (~50-60 ppm), and a methyl carbon (~20 ppm). |

| Mass Spec (MS) | Molecular ion peak [M]⁺ at m/z = 124.[15] Protonated molecule [M+H]⁺ at m/z = 124.8.[6][7][14] |

| Infrared (IR) | Characteristic peaks for C-H, C=N, C=C, and C-O stretching vibrations. |

Chromatographic Purity Assessment

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the synthesized compound. The method should be validated for linearity, accuracy, and precision. A purity of ≥98% is typically expected for research and development purposes.

Applications and Future Perspectives

Flavor and Fragrance

The primary application of this compound is as a flavoring agent in the food and beverage industry.[6][7][8] Its potent nutty and roasted aroma makes it a key component in artificial flavors for products such as coffee, chocolate, baked goods, and savory snacks.[6][8]

Drug Development and Research

While not a therapeutic agent itself, this compound serves as a valuable building block and research chemical in organic synthesis.[12] The broader class of pyrazine derivatives is of high interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4][5] Further research may explore the modification of the this compound scaffold to develop novel drug candidates. There is also potential for its use in drug storage applications due to its reported antiviral and antibacterial properties.[6][14]

Conclusion

This guide has provided a detailed technical overview of this compound, from its fundamental molecular structure to its synthesis and analytical validation. The presented protocols and data are grounded in established scientific literature, offering a reliable resource for researchers and professionals. The dual utility of this compound in both flavor science and as a platform for potential pharmaceutical innovation underscores the importance of a thorough understanding of its chemistry.

References

-

MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

-

ResearchGate. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

-

MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

-

PubChem. This compound | C6H8N2O | CID 520395. [Link]

-

The Good Scents Company. 2-methoxy-6-methyl pyrazine, 2882-21-5. [Link]

-

PubMed. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

-

Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

-

The Good Scents Company. methoxymethyl pyrazine 2-methoxy-(3,5 or 6)-methylpyrazine. [Link]

-

MDPI. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. [Link]

-

NIST WebBook. Pyrazine, 2-methoxy-6-methyl-. [Link]

-

FooDB. Showing Compound this compound (FDB019840). [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound CAS#: 2882-21-5 [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. methoxymethyl pyrazine, 63450-30-6 [thegoodscentscompany.com]

- 9. parchem.com [parchem.com]

- 10. Showing Compound this compound (FDB019840) - FooDB [foodb.ca]

- 11. CAS 2882-21-5: this compound | CymitQuimica [cymitquimica.com]

- 12. This compound | Organic reagent | TargetMol [targetmol.com]

- 13. This compound | C6H8N2O | CID 520395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound | 2882-21-5 [chemicalbook.com]

- 15. Pyrazine, 2-methoxy-6-methyl- [webbook.nist.gov]

The Solubility Profile of 2-Methoxy-6-methylpyrazine: A Technical Guide for Researchers

An In-depth Analysis of the Physicochemical Drivers Governing the Solubility of a Key Aroma Compound in Various Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-methoxy-6-methylpyrazine, a volatile heterocyclic compound of significant interest in the flavor, fragrance, and pharmaceutical industries. A detailed compilation of its quantitative solubility in a wide range of organic solvents and water is presented, alongside a thorough examination of its key physicochemical properties. This guide elucidates the molecular interactions that dictate its solubility behavior, with a focus on solvent polarity and the structural attributes of the pyrazine derivative. Furthermore, a standardized experimental protocol for solubility determination is detailed, ensuring methodological rigor and reproducibility. This document is intended to be an essential resource for researchers, scientists, and drug development professionals working with this compound, enabling informed solvent selection and a deeper understanding of its behavior in solution.

Introduction

This compound is a member of the pyrazine family, a class of aromatic heterocyclic compounds known for their potent sensory properties. Specifically, this compound is characterized by its nutty, roasted, and earthy aroma, making it a valuable component in the formulation of flavors and fragrances. Beyond its organoleptic characteristics, the pyrazine ring is a scaffold of interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1]

The solubility of a compound is a critical physicochemical parameter that influences its application, from its bioavailability in pharmaceutical formulations to its incorporation and stability in food and beverage matrices.[2] Understanding the solubility of this compound in different solvents is, therefore, of paramount importance for its effective utilization. This guide provides a detailed analysis of its solubility, underpinned by its molecular structure and the properties of the solvents.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. This compound is a substituted pyrazine with a molecular formula of C₆H₈N₂O.[3] Its structure, featuring a pyrazine ring with a methoxy and a methyl group, dictates its polarity, hydrogen bonding capability, and overall solubility profile.

Key physicochemical properties are summarized in Table 1. The XLogP3-AA value of 1.3 indicates a moderate lipophilicity, suggesting a preference for organic solvents over water.[4] The presence of two nitrogen atoms in the pyrazine ring allows for hydrogen bonding with protic solvents, although the overall molecule is not highly polar.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂O | [3] |

| Molecular Weight | 124.14 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 170.00 to 171.00 °C @ 760.00 mm Hg | [3] |

| XLogP3-AA | 1.3 | [4] |

| pKa (weak acid est.) | 4.42 | [4] |